molecular formula C11H14N2O2 B2845743 1-(Cyclopropylmethyl)-4-prop-2-enylpyrazine-2,3-dione CAS No. 2380097-34-5

1-(Cyclopropylmethyl)-4-prop-2-enylpyrazine-2,3-dione

Cat. No.: B2845743
CAS No.: 2380097-34-5
M. Wt: 206.245
InChI Key: MGJFZDXYADNOIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cyclopropylmethyl)-4-prop-2-enylpyrazine-2,3-dione is an organic compound characterized by its unique structure, which includes a cyclopropylmethyl group and a prop-2-enyl group attached to a pyrazine-2,3-dione core

Scientific Research Applications

1-(Cyclopropylmethyl)-4-prop-2-enylpyrazine-2,3-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it to avoid exposure .

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis and reactivity, as well as potential applications. For example, if this compound shows biological activity, it could be studied as a potential pharmaceutical .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropylmethyl)-4-prop-2-enylpyrazine-2,3-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazine Core: The pyrazine-2,3-dione core can be synthesized through the cyclization of appropriate precursors, such as diaminomaleonitrile and diketones, under acidic or basic conditions.

    Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via a nucleophilic substitution reaction using cyclopropylmethyl halides and a suitable base.

    Addition of the Prop-2-enyl Group: The prop-2-enyl group can be added through a Heck reaction, where an alkene is coupled with the pyrazine core in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylmethyl)-4-prop-2-enylpyrazine-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropylmethyl or prop-2-enyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles like amines or thiols, polar aprotic solvents.

Major Products:

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted pyrazine derivatives.

Comparison with Similar Compounds

    1-(Cyclopropylmethyl)-4-methylpyrazine-2,3-dione: Similar structure but with a methyl group instead of a prop-2-enyl group.

    1-(Cyclopropylmethyl)-4-ethylpyrazine-2,3-dione: Similar structure but with an ethyl group instead of a prop-2-enyl group.

Uniqueness: 1-(Cyclopropylmethyl)-4-prop-2-enylpyrazine-2,3-dione is unique due to the presence of both cyclopropylmethyl and prop-2-enyl groups, which confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various fields.

Properties

IUPAC Name

1-(cyclopropylmethyl)-4-prop-2-enylpyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-2-5-12-6-7-13(8-9-3-4-9)11(15)10(12)14/h2,6-7,9H,1,3-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGJFZDXYADNOIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=CN(C(=O)C1=O)CC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.